3'-O-Galactopyranosylcytarabine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

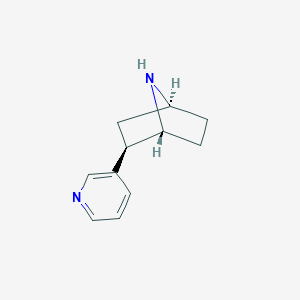

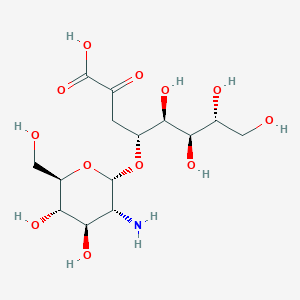

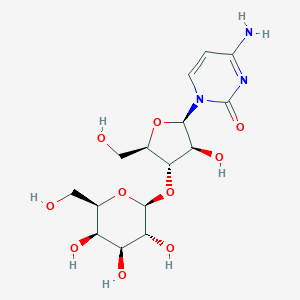

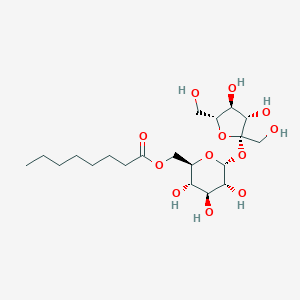

3’-O-Galactopyranosylcytarabine, also known as G-Cladribine, is a synthetic nucleoside analogue that has gained attention in the field of cancer research due to its potential as an anticancer agent. The compound is a modified form of cladribine, which is an FDA-approved drug used for the treatment of hairy cell leukemia. G-Cladribine has been shown to possess a higher cytotoxicity than cladribine, making it a promising candidate for further investigation.

Scientific Research Applications

Application in Acute Myeloid Leukemia (AML) Treatment

3'-O-Galactopyranosylcytarabine plays a significant role in the treatment of acute myeloid leukemia (AML). Research has shown that AraC, a nucleoside analog, is essential in AML chemotherapy, and resistance to this drug is a major cause of treatment failure. AraC's active form, AraCTP, is utilized by human DNA polymerases to impede primer extension, a primary basis for the drug action. Structural studies have provided insight into how AraC is accommodated at different stages of the catalytic cycle, enhancing our understanding of its function in AML treatment (Rechkoblit et al., 2018).

Role in AML Therapy Evolution

The evolution of AML therapy has been marked by the inclusion of AraC in combination with other drugs. New strategies are emerging with the introduction of drugs like CPX-351, a liposomal formulation containing AraC and daunorubicin. These developments suggest a shift in the standard treatment protocols for AML, especially in older patients and those with specific genetic mutations (Ishii & Yano, 2022).

Investigating DNA Synthesis Interference

Studies on cytarabine have delved into its interference with DNA synthesis. For instance, research on the effects of AraC substitution on the structural properties of Okazaki fragments revealed that AraC significantly destabilizes these fragments. This destabilization is consistent with the inhibition of lagging strand DNA synthesis by AraC, demonstrating its potential in disrupting DNA replication in cancer cells (Gmeiner et al., 1998).

Contribution to Novel Cancer Therapies

AraC has also been instrumental in the development of novel cancer therapies. Prodrug strategies and delivery systems have been explored extensively to enhance its half-life, stability, and delivery. This research aims to develop more effective anticancer agents with enhanced delivery and stability, a critical advancement in cancer treatment (Chhikara & Parang, 2010).

properties

CAS RN |

155603-72-8 |

|---|---|

Product Name |

3'-O-Galactopyranosylcytarabine |

Molecular Formula |

C15H23N3O10 |

Molecular Weight |

405.36 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C15H23N3O10/c16-7-1-2-18(15(25)17-7)13-11(24)12(6(4-20)26-13)28-14-10(23)9(22)8(21)5(3-19)27-14/h1-2,5-6,8-14,19-24H,3-4H2,(H2,16,17,25)/t5-,6-,8+,9+,10-,11+,12-,13-,14+/m1/s1 |

InChI Key |

DHNKPBBSFXICPK-WUKGOCQWSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Other CAS RN |

155603-72-8 |

synonyms |

3'-O-Gal-ara-C 3'-O-galactopyranosyl-ara-C 3'-O-galactopyranosylcytarabine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

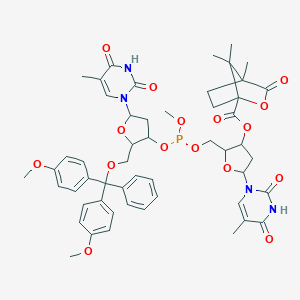

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)